molecular formula C9H10Cl2FNO2 B13491817 2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride

2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride

Katalognummer: B13491817
Molekulargewicht: 254.08 g/mol
InChI-Schlüssel: DUZJLGOZHYAJQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H10ClFNO2·HCl. This compound is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a chloro and fluoro substituent on the phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-chloro-4-fluoroaniline.

    Formation of Intermediate: The aniline undergoes a reaction with acrylonitrile in the presence of a base to form the corresponding nitrile intermediate.

    Hydrolysis: The nitrile intermediate is then hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.

    Amination: The carboxylic acid is subjected to amination to introduce the amino group, resulting in the formation of 2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Formation of substituted phenylalanine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride
  • 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
  • 3-Amino-2-(4-fluorophenyl)propanoic acid

Uniqueness

2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C9H10Cl2FNO2

Molekulargewicht

254.08 g/mol

IUPAC-Name

2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9ClFNO2.ClH/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H

InChI-Schlüssel

DUZJLGOZHYAJQE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.